molecular formula C18H23NO4 B2381434 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide CAS No. 1798621-19-8

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2381434
CAS No.: 1798621-19-8
M. Wt: 317.385
InChI Key: OTOYTODNOROEBQ-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide is a synthetic propanamide derivative characterized by three key structural motifs:

  • 3-(4-Methoxyphenyl)propanamide backbone: This moiety is common in bioactive molecules, often associated with receptor binding and metabolic stability.
  • 2-Hydroxy-2-methylpropyl chain: This branched hydroxyalkyl group enhances hydrophilicity and may influence pharmacokinetic properties like solubility and membrane permeability.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-18(21,12-16-4-3-11-23-16)13-19-17(20)10-7-14-5-8-15(22-2)9-6-14/h3-6,8-9,11,21H,7,10,12-13H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOYTODNOROEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)CCC2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound notable for its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H21NO5 and a molecular weight of 339.41 g/mol. Its structure features a furan ring, a hydroxy group, and a methoxyphenyl group, which contribute to its biological activity.

Key Structural Features

FeatureDescription
Furan RingContributes to biological activity
Hydroxy GroupPotential for hydrogen bonding
Methoxyphenyl GroupEnhances lipophilicity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The furan ring and sulfonamide group facilitate binding to enzymes or receptors, modulating their activity. This interaction can lead to:

  • Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Alteration of Cellular Signaling: It can affect signal transduction pathways, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity: Studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Properties: The compound has been investigated for its ability to reduce inflammation in cellular models.
  • Antioxidant Effects: It demonstrates scavenging activity against free radicals, contributing to its protective effects.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduces cytokine production in vitro
AntioxidantScavenges DPPH radicals

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Antimicrobial Effects:
    • A study evaluated the compound's effectiveness against common pathogens. Results indicated significant inhibition zones compared to control groups, reinforcing its potential as an antimicrobial agent.
  • Anti-inflammatory Research:
    • In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism for its anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide with structurally related compounds from the evidence:

Compound Name Key Structural Features Pharmacological/Physicochemical Properties References
Target Compound 3-(4-Methoxyphenyl)propanamide, furan-2-yl, 2-hydroxy-2-methylpropyl chain Hypothesized enhanced solubility due to hydroxyl group; potential for CNS activity due to furan. N/A
N-(3-Chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide () 3-(4-Methoxyphenyl)propanamide, furan-2-yl, 3-chlorophenyl substituent Likely higher lipophilicity (logP) due to chlorophenyl group; possible antimicrobial or antiparasitic activity.
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide () Tetrazole ring, 4-fluorophenyl, 4-methoxyphenyl Tetrazole enhances polarity (H-bond acceptors: 6); potential as a bioisostere for carboxylic acids.
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide () Benzothiazole ring, 4-methoxyphenyl Benzothiazole confers fluorescence and metal-binding properties; possible anticancer or antioxidant activity.
VIj & VIk (Flavone-propanamide hybrids) () 4-Methoxyphenyl linked to flavone via propanamide Flavone moiety introduces antioxidant and anti-inflammatory activity; tested as adenosine A2B receptor ligands.

Key Observations:

Functional Group Impact :

  • The 2-hydroxy-2-methylpropyl group in the target compound distinguishes it from analogs with halogenated aryl groups (e.g., 3-chlorophenyl in ), which may reduce metabolic stability but improve lipophilicity .
  • The tetrazole in ’s compound increases polarity and mimics carboxylic acids, making it suitable for ionic interactions in drug-receptor binding .

Biological Activity Trends: Compounds with benzothiazole () or flavone () moieties exhibit diverse bioactivities, including antioxidant and receptor antagonism, whereas furan-containing analogs (e.g., ) may target microbial pathways . The target compound’s furan-2-yl group could confer unique binding affinities, as furans are known to interact with heme-containing enzymes or nucleic acids.

Synthetic Accessibility :

  • Propanamide derivatives are typically synthesized via amide coupling (e.g., carbodiimide-mediated reactions), as seen in and . The target compound’s hydroxyl group may require protective strategies during synthesis.

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The 4-methoxyphenyl group is a conserved feature across analogs, suggesting its critical role in scaffold recognition. Modifications to the N-alkyl chain (e.g., hydroxy vs. chlorophenyl) significantly alter solubility and target selectivity.
  • Pharmacokinetic Considerations : Hydroxyl groups (as in the target compound) improve aqueous solubility but may reduce blood-brain barrier penetration compared to halogenated analogs .
  • Therapeutic Potential: While direct data are lacking, the structural similarity to adenosine receptor ligands () and antimicrobial agents () positions the target compound as a candidate for neurological or infectious disease research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling 3-(4-methoxyphenyl)propanoic acid with a furan-containing amine derivative. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmosphere and controlled pH (4–6) to minimize side reactions .
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
  • Yield optimization : Adjust temperature (0–25°C) and solvent polarity (e.g., DMF for polar intermediates) to enhance efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to resolve overlapping signals from the furan, methoxyphenyl, and hydroxy-methyl groups .
  • X-ray crystallography : Employ SHELXL for refinement of single-crystal data to determine absolute configuration and hydrogen-bonding networks .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 386.16) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Anti-inflammatory activity : Measure inhibition of COX-1/COX-2 enzymes using fluorometric assays (IC₅₀ values) .
  • Antimicrobial screening : Perform broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds (CC₅₀ > 50 µM) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Comparative SAR analysis : Systematically vary substituents (e.g., nitro vs. methoxy groups on the phenyl ring) to isolate activity contributors. For example, nitro groups enhance antimicrobial activity but increase cytotoxicity .
  • Dose-response curves : Validate discrepancies using standardized protocols (e.g., OECD guidelines) and replicate assays in multiple cell lines .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., N-(4-methoxyphenethyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide) to identify trends .

Q. What computational strategies predict the compound’s physicochemical properties and binding modes?

  • Methodological Answer :

  • logP calculation : Apply fragment-based methods with correction factors for hydrogen bonding and steric effects (e.g., +12 CM for morpholine sulfonyl groups) .
  • Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2 (PDB: 5KIR). Focus on the furan ring’s π-π stacking with Tyr355 .
  • QSAR modeling : Train models on datasets of analogous propanamides to predict ADMET properties (e.g., BBB permeability) .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?

  • Methodological Answer :

  • Prodrug design : Introduce ester groups at the hydroxy-methyl position to enhance aqueous solubility (e.g., phosphate esters for pH-dependent release) .
  • CYP450 inhibition assays : Test metabolic stability in liver microsomes and modify the methoxyphenyl group to reduce oxidation .
  • Nanoparticle formulation : Use PLGA-based carriers to improve bioavailability in in vivo models (e.g., rat plasma t₁/₂ > 6 hours) .

Q. What strategies address challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Flow chemistry : Implement continuous-flow reactors for amide coupling steps to reduce reaction time (30 minutes vs. 12 hours batch) .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .
  • Process analytical technology (PAT) : Use inline FTIR to monitor intermediate formation and optimize catalyst loading (e.g., 5 mol% Pd/C for Suzuki reactions) .

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